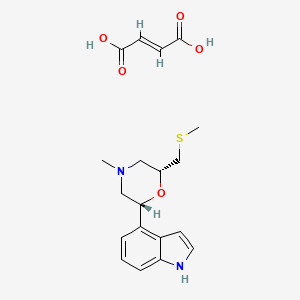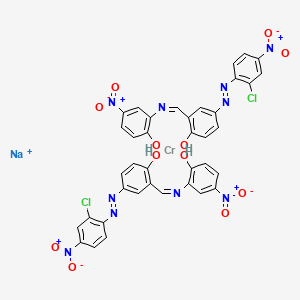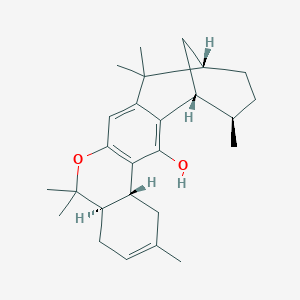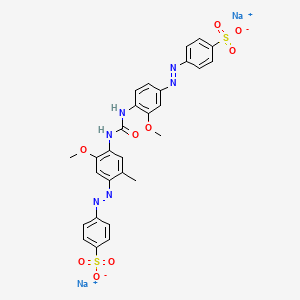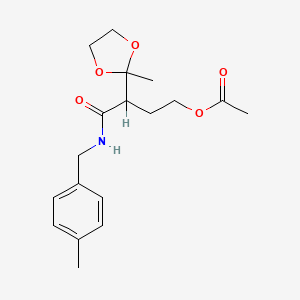
alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide typically involves multiple steps:
Formation of the Dioxolane Ring: The initial step involves the formation of the 1,3-dioxolane ring. This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The final step involves the formation of the acetamide group. This is typically done by reacting the intermediate with an amine, in this case, N-((4-methylphenyl)methyl)amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and amines.
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: Acetic acid, corresponding amines.
Oxidation: Carboxylic acids.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound could be used in studies involving enzyme inhibition or receptor binding assays.
Industrial Applications: It might be utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetamide group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
Alpha-(2-(Hydroxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Alpha-(2-(Methoxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Alpha-(2-(Acetyloxy)ethyl)-2-methyl-N-((4-methylphenyl)methyl)-1,3-dioxolane-2-acetamide is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions with biological targets. This functional group can be hydrolyzed to release acetic acid, potentially affecting the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
135726-59-9 |
|---|---|
Molecular Formula |
C18H25NO5 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)-4-[(4-methylphenyl)methylamino]-4-oxobutyl] acetate |
InChI |
InChI=1S/C18H25NO5/c1-13-4-6-15(7-5-13)12-19-17(21)16(8-9-22-14(2)20)18(3)23-10-11-24-18/h4-7,16H,8-12H2,1-3H3,(H,19,21) |
InChI Key |
OENIEGIWPJQZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(CCOC(=O)C)C2(OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







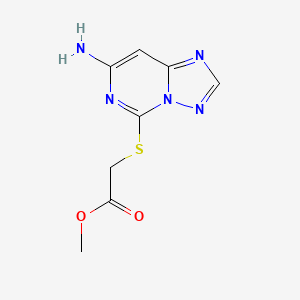

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
